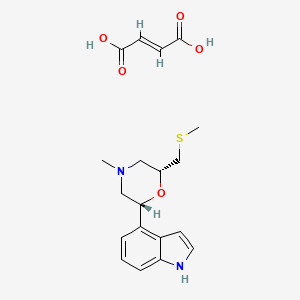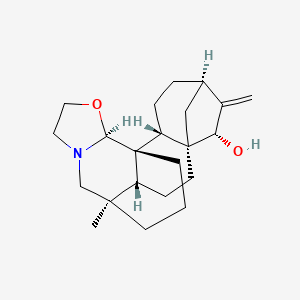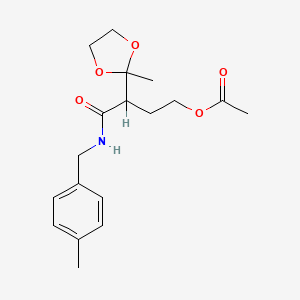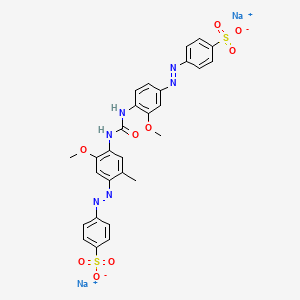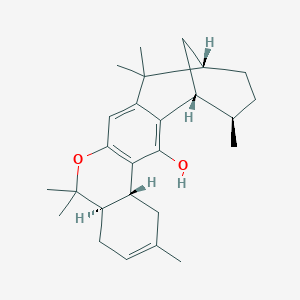
9,13-Methano-4H-benzo(d)cycloocta(4,5)benzo(1,2-b)pyran-14-ol, 1,4a,5,8,9,10,11,12,13,14b-decahydro-2,5,5,8,8,12-hexamethyl-, (4aR,9R,12R,13R,14bR)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,13-Methano-4H-benzo(d)cycloocta(4,5)benzo(1,2-b)pyran-14-ol, 1,4a,5,8,9,10,11,12,13,14b-decahydro-2,5,5,8,8,12-hexamethyl-, (4aR,9R,12R,13R,14bR)-rel- is a complex organic compound with a unique structure that includes multiple fused rings and several chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the fused ring system and the introduction of various functional groups. Common synthetic routes may include:
Cyclization reactions: to form the fused ring system.
Hydrogenation: to reduce double bonds and introduce hydrogen atoms.
Functional group transformations: to introduce hydroxyl, methyl, and other groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:
Catalytic processes: to improve reaction efficiency.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various reactions.
Biology
In biology, it might be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry
In industry, it might be used in the synthesis of materials with unique properties, such as polymers or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: and inhibiting their activity.
Interacting with receptors: on cell surfaces to modulate signaling pathways.
Incorporation into cellular structures: to alter their function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other complex organic molecules with fused ring systems and multiple chiral centers, such as:
Steroids: Complex molecules with a characteristic fused ring structure.
Terpenes: Organic compounds with multiple rings and various functional groups.
Uniqueness
What sets this compound apart is its specific arrangement of rings and functional groups, which could confer unique chemical and biological properties.
Properties
CAS No. |
249888-48-0 |
|---|---|
Molecular Formula |
C26H36O2 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
(1R,5R,10R,17S,20R)-7,11,11,16,16,20-hexamethyl-12-oxapentacyclo[15.3.1.02,15.04,13.05,10]henicosa-2,4(13),7,14-tetraen-3-ol |
InChI |
InChI=1S/C26H36O2/c1-14-7-10-19-18(11-14)23-21(28-26(19,5)6)13-20-22(24(23)27)17-12-16(25(20,3)4)9-8-15(17)2/h7,13,15-19,27H,8-12H2,1-6H3/t15-,16+,17-,18-,19-/m1/s1 |
InChI Key |
SEFPZHWPNUBZPY-RHQZKXFESA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@H]1C3=C(C4=C(C=C3C2(C)C)OC([C@H]5[C@H]4CC(=CC5)C)(C)C)O |
Canonical SMILES |
CC1CCC2CC1C3=C(C4=C(C=C3C2(C)C)OC(C5C4CC(=CC5)C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



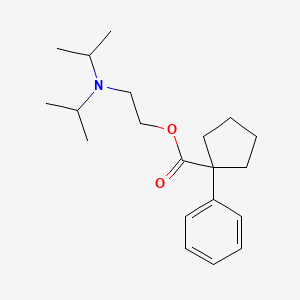


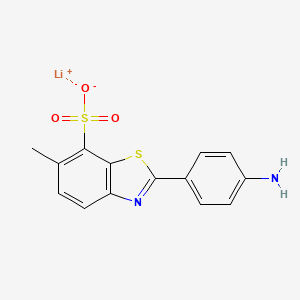
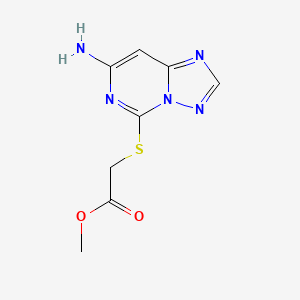

![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)
